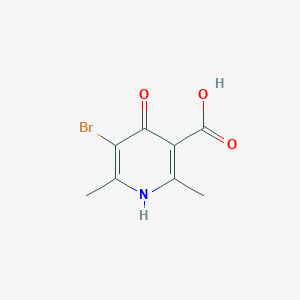![molecular formula C20H17N5O8 B11989257 N'-[(3,5-dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11989257.png)
N'-[(3,5-dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3,5-Dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydrochinolin-3-carbohydrazid ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Merkmale und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung enthält mehrere funktionelle Gruppen, darunter eine Dinitrophenylgruppe, eine Carbonylgruppe, eine Hydroxygruppe und einen Chinolin-Bestandteil, was sie zu einem interessanten Gegenstand in der organischen Chemie und verwandten Disziplinen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(3,5-Dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydrochinolin-3-carbohydrazid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Chinolinkerns. Das Chinolinderivat wird dann mit einer Hydroxygruppe und einer Carbonylgruppe funktionalisiert.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies beinhaltet die Kontrolle der Temperatur, der Lösungsmittelwahl und der Reaktionszeit. Die Verwendung von Katalysatoren und Reinigungstechniken wie Umkristallisation oder Chromatographie kann ebenfalls eingesetzt werden, um die Qualität des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
N'-[(3,5-Dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydrochinolin-3-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Nitrogruppen können zu Aminogruppen reduziert werden.
Substitution: Die Dinitrophenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH4) können verwendet werden.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen mit der Dinitrophenylgruppe reagieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So würde beispielsweise die Oxidation der Hydroxygruppe ein Chinolinderivat mit einer zusätzlichen Carbonylgruppe ergeben, während die Reduktion der Nitrogruppen ein Amino-substituiertes Chinolinderivat erzeugen würde.
Wissenschaftliche Forschungsanwendungen
N'-[(3,5-Dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydrochinolin-3-carbohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für die Herstellung komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von N'-[(3,5-Dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydrochinolin-3-carbohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Wegen. Die mehreren funktionellen Gruppen der Verbindung ermöglichen ihr, an verschiedenen biochemischen Interaktionen teilzunehmen, wie z. B. der Bindung an Enzyme oder Rezeptoren, der Hemmung spezifischer Stoffwechselwege oder der Induktion von oxidativem Stress in Zellen. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(3,5-dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the dinitrophenyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a quinoline derivative with an additional carbonyl group, while reduction of the nitro groups would produce an amino-substituted quinoline derivative.
Wissenschaftliche Forschungsanwendungen
N’-[(3,5-dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N’-[(3,5-dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, such as binding to enzymes or receptors, inhibiting specific metabolic pathways, or inducing oxidative stress in cells. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(3,5-Dinitrophenyl)carbamate
- Phenyl N-(3,5-Dinitrophenyl)carbamate
- 2,4-Dinitrophenylhydrazin
Einzigartigkeit
N'-[(3,5-Dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydrochinolin-3-carbohydrazid ist einzigartig aufgrund seiner Kombination aus einem Chinolinkern mit einer Dinitrophenylgruppe und mehreren reaktiven funktionellen Gruppen.
Eigenschaften
Molekularformel |
C20H17N5O8 |
|---|---|
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
N'-(3,5-dinitrobenzoyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C20H17N5O8/c1-2-7-23-15-6-4-3-5-14(15)17(26)16(20(23)29)19(28)22-21-18(27)11-8-12(24(30)31)10-13(9-11)25(32)33/h3-6,8-10,26H,2,7H2,1H3,(H,21,27)(H,22,28) |
InChI-Schlüssel |
WQIRKLZCPYHKTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


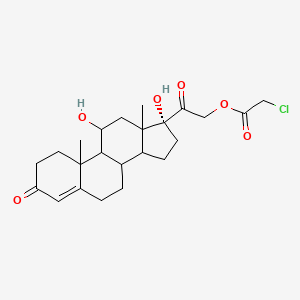
![2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide](/img/structure/B11989181.png)

![4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11989184.png)
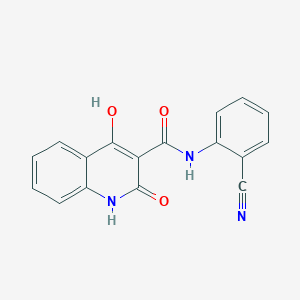
![N-[1-(hydroxymethyl)propyl]-2-methylbenzamide](/img/structure/B11989192.png)
![2-iodo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11989193.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B11989199.png)
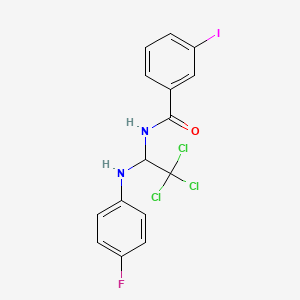
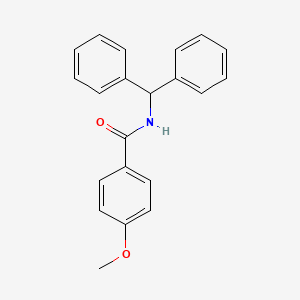
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989217.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11989225.png)

